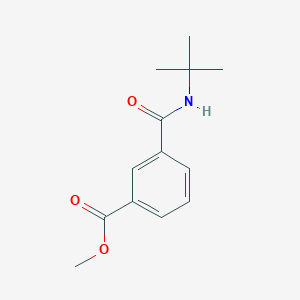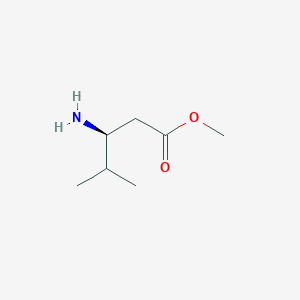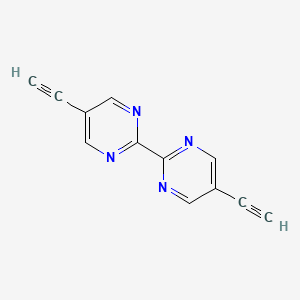![molecular formula C12H12INO B3149833 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 679788-33-1](/img/structure/B3149833.png)
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide
Descripción general
Descripción
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a furan ring and a pyridinium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 2-(furan-2-yl)ethenyl bromide with 1-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Corresponding halide derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: These compounds share the furan-2-yl ethenyl moiety and have been studied for their antitumor activity.
(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives: These compounds also contain the furan-2-yl group and have been investigated as tyrosinase inhibitors.
Uniqueness
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide is unique due to the presence of the pyridinium ion, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .
Propiedades
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO.HI/c1-13-9-3-2-5-11(13)7-8-12-6-4-10-14-12;/h2-10H,1H3;1H/q+1;/p-1/b8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVOUJFXDASNG-USRGLUTNSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CO2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CO2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)



![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)


![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)





